molecular formula C18H17ClN4O3S B2765728 2-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide CAS No. 946303-99-7

2-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B2765728
CAS No.: 946303-99-7
M. Wt: 404.87
InChI Key: ZPJIGDFXJWWJFM-UHFFFAOYSA-N
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Description

This compound belongs to the benzenesulfonamide class, characterized by a sulfonamide (-SO₂NH-) group bridging a substituted benzene ring and a pyrimidine heterocycle. The pyrimidine moiety features a methoxy group at the 6-position and a methyl group at the 2-position, while the benzene ring is substituted with chlorine at the 2-position.

Properties

IUPAC Name

2-chloro-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3S/c1-12-20-17(11-18(21-12)26-2)22-13-7-9-14(10-8-13)23-27(24,25)16-6-4-3-5-15(16)19/h3-11,23H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJIGDFXJWWJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzenesulfonamide with 4-((6-methoxy-2-methylpyrimidin-4-yl)amino)aniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while coupling reactions can produce more complex aromatic compounds .

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

4-Chloro-N-(2-{[6-(Dimethylamino)-2-Methyl-4-Pyrimidinyl]Amino}Ethyl)Benzenesulfonamide (C₁₅H₂₀ClN₅O₂S)
  • Key Differences: The pyrimidine ring here has a dimethylamino group at the 6-position and an ethyl linker instead of a phenyl group.
  • Molecular Weight : 369.87 g/mol .
  • The dimethylamino group introduces basicity, which could influence binding interactions.
4-Amino-N-(6-Chloro-5-Methoxy-Pyrimidin-4-yl)Benzenesulfonamide (C₁₁H₁₀ClN₄O₃S)
  • Key Differences: The pyrimidine ring is substituted with chlorine (6-position) and methoxy (5-position), while the benzene ring has an amino group.
  • Molecular Weight : ~328.7 g/mol (estimated).
  • The chlorine and methoxy positions differ from the target compound, which may alter electronic effects .

Heterocycle Replacement: Pyrimidine vs. Triazine

Chlorsulfuron (2-Chloro-N-[[(4-Methoxy-6-Methyl-1,3,5-Triazin-2-yl)Amino]Carbonyl]Benzenesulfonamide)
  • Key Differences : The triazine ring replaces pyrimidine, with a urea (-NCONH-) linker instead of a direct sulfonamide.
  • Molecular Weight : 357.8 g/mol .
  • Applications : A sulfonylurea herbicide inhibiting acetolactate synthase (ALS) in plants. The triazine ring’s electron-deficient nature enhances herbicidal activity compared to pyrimidine derivatives .

Variations in Aromatic Systems

2-Chloro-N-(3-(1-Methyl-1H-Pyrazol-4-yl)Quinolin-6-yl)Benzenesulfonamide
  • Key Differences: A quinoline system replaces the pyrimidine, and a pyrazole group is introduced.

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound C₁₈H₁₆ClN₄O₃S (estimated) ~418.9 6-Methoxy-2-methylpyrimidine, 2-chlorobenzene Not explicitly stated
4-Chloro-N-(2-{[6-(Dimethylamino)-2-Methyl-4-Pyrimidinyl]Amino}Ethyl)BSA C₁₅H₂₀ClN₅O₂S 369.87 6-Dimethylamino pyrimidine, ethyl linker Unknown
Chlorsulfuron C₁₂H₁₂ClN₅O₄S 357.8 4-Methoxy-6-methyl-1,3,5-triazine, urea linker Herbicide (ALS inhibitor)
4-Amino-N-(6-Chloro-5-Methoxy-Pyrimidin-4-yl)BSA C₁₁H₁₀ClN₄O₃S ~328.7 6-Chloro-5-methoxy pyrimidine, 4-aminobenzene Crystallography studies

Implications of Structural Differences

  • Bioactivity : Pyrimidine-based sulfonamides (e.g., target compound) may target enzymes like carbonic anhydrase or kinases, whereas triazine derivatives (e.g., chlorsulfuron) are herbicidal .
  • Solubility and Permeability : The phenyl linker in the target compound may reduce solubility compared to ethyl-linked analogs (). Methoxy groups generally enhance lipophilicity, impacting membrane permeability .

Biological Activity

The compound 2-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a benzenesulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Chloro group : Enhances lipophilicity and biological activity.
  • Methoxy group : Potentially increases solubility and modifies electronic properties.
  • Pyrimidinylamino group : Implicated in various biological interactions.

Molecular Formula

C16H18ClN3O2SC_{16}H_{18}ClN_{3}O_{2}S

Molecular Weight

Molecular Weight=365.85 g mol\text{Molecular Weight}=365.85\text{ g mol}

This compound exhibits various biological activities primarily through enzyme inhibition. Notably, it has been studied for its inhibitory effects on carbonic anhydrase , an enzyme involved in regulating pH and fluid balance in biological systems. This inhibition is significant in treating conditions such as glaucoma and certain cancers.

Antimicrobial Activity

Research has demonstrated that this compound possesses notable antimicrobial properties. For instance, studies indicate that derivatives with similar structures exhibit activity against Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismActivity Level
3eE. coliModerate
3hS. aureusModerate
3mP. aeruginosaModerate
3lC. albicansHigh

Anticancer Activity

In vitro studies have shown that the compound may induce apoptosis in cancer cell lines, indicating potential as an anticancer agent. For example, treatments with this compound resulted in significant reductions in cell viability in breast cancer cell lines.

Case Study: MCF-7 Cell Line

A study demonstrated that at a concentration of 225 µM , the compound significantly inhibited the growth of MCF-7 cells, leading to increased lactate dehydrogenase (LDH) levels, which are indicative of cell damage and apoptosis.

Therapeutic Applications

Given its diverse biological activities, the compound is being explored for various therapeutic applications:

  • Antimicrobial Agents : Targeting bacterial infections.
  • Anticancer Drugs : Potential use in cancer therapies targeting specific pathways.
  • Enzyme Inhibitors : Particularly for conditions related to carbonic anhydrase dysfunction.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance its efficacy and reduce side effects. For instance, modifications to the pyrimidine ring have shown promise in improving antimicrobial activity while maintaining low toxicity profiles.

Q & A

Q. Table 1: Example Reaction Conditions

StepSolventTemperatureCatalystYieldSource
Sulfonamide formationDCMRTTriethylamine85%
Pyrimidine couplingDMF80°CPd(PPh₃)₄72%

Basic: How is the structural integrity and purity of this compound verified?

Answer:

  • Spectroscopic Techniques:
    • NMR: ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .
    • IR: Sulfonamide S=O stretches at ~1150–1350 cm⁻¹ .
  • Chromatography: HPLC (C18 column, MeOH:H₂O gradient) ensures >95% purity .
  • X-ray Crystallography: Resolves bond lengths and angles (e.g., pyrimidine ring planarity, S–N bond distance ~1.63 Å) .

Advanced: What strategies resolve contradictions in biological activity data across assay systems?

Answer:

  • Orthogonal Assays: Validate target binding using SPR (surface plasmon resonance) alongside cell-based assays to distinguish direct vs. indirect effects .
  • Solubility Adjustments: Use co-solvents (e.g., DMSO:PBS mixtures) to mitigate false negatives caused by poor aqueous solubility .
  • Cell Line Variation: Test across multiple lines (e.g., HEK293 vs. HeLa) to account for differential expression of target proteins .

Advanced: How can computational modeling elucidate interactions with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina with PyRx to predict binding modes to kinases or sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .
  • MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-protein complexes, focusing on key residues (e.g., His64 in carbonic anhydrase) .
  • QSAR Models: Correlate substituent modifications (e.g., methoxy vs. ethoxy) with activity trends using MOE or Schrödinger .

Advanced: What are key considerations for designing SAR studies?

Answer:

  • Substituent Variation: Modify pyrimidine (e.g., 6-methoxy → 6-ethoxy) or benzene rings (e.g., chloro → fluoro) to probe steric/electronic effects .
  • Bioisosteres: Replace sulfonamide with phosphonamide or carboxylate groups to assess binding affinity changes .
  • Pharmacokinetic Profiling: Assess logP (e.g., ~3.2 via shake-flask method) and metabolic stability in liver microsomes .

Advanced: How to address discrepancies between crystallographic and computational structural data?

Answer:

  • Data Re-refinement: Check for crystallographic disorder using SHELXL .
  • Torsional Angle Analysis: Compare DFT-optimized (B3LYP/6-31G*) vs. experimental dihedral angles (e.g., pyrimidine-phenyl torsion ~15° deviation) .
  • Hydrogen Bonding Networks: Validate intramolecular H-bonds (e.g., N–H⋯O=S) via Hirshfeld surface analysis .

Basic: What spectroscopic techniques are essential for characterization?

Answer:

  • ¹H/¹³C NMR: Assigns aromatic protons and confirms methoxy/methyl groups .
  • HRMS: Verifies molecular ion [M+H]⁺ at m/z 433.1 (calc. 432.9) .
  • UV-Vis: λmax ~270 nm (π→π* transitions in pyrimidine and benzene rings) .

Advanced: What mechanistic insights guide optimization of reaction yields?

Answer:

  • Kinetic Studies: Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., pyrimidine amination) .
  • Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency .
  • Solvent Effects: Polar aprotic solvents (DMF, NMP) enhance nucleophilicity in sulfonamide formation .

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